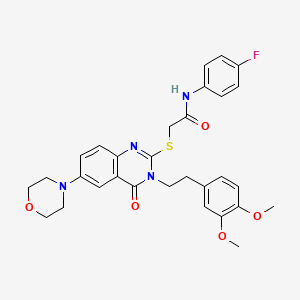
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The molecule also contains a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a quinazolinone core, a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group. Each of these groups will contribute to the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of the polar morpholino group and the nonpolar dimethoxyphenethyl and fluorophenyl groups .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study found that analogs of quinazolinones, similar in structure to the compound , demonstrated significant antitumor activity. Specifically, derivatives such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad spectrum antitumor activity with mean GI50 values indicating potent efficacy against cancer cell lines, including CNS, renal, breast, and leukemia cell lines. This suggests the potential of similar compounds, including 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide, in cancer treatment (Al-Suwaidan et al., 2016).
Cytotoxic Activity
Another study synthesized compounds structurally related to the compound , demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This indicates the potential of such compounds in targeted cancer therapies (Nguyen et al., 2019).
Anti-Inflammatory and Analgesic Potential
Quinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Compounds with a similar structural framework have shown significant efficacy in reducing inflammation and pain in experimental models, suggesting possible therapeutic applications for the compound (Rajasekaran et al., 2011).
Antimicrobial Properties
Additionally, certain quinazolinone analogs have demonstrated antimicrobial activities. This indicates the potential of the compound in combating microbial infections, given its structural similarities to these effective antimicrobial agents (Gul et al., 2017).
VEGFR-2 and EGFR Tyrosine Kinase Inhibition
A study indicated that quinazolinone-based derivatives can inhibit VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer treatment through the inhibition of these critical enzymes. This could implicate the compound in similar therapeutic applications (Riadi et al., 2021).
Antifungal Properties
Derivatives of 2-oxo-morpholin-3-yl-acetamide, a structurally similar compound, exhibited broad-spectrum antifungal properties. This suggests potential antifungal applications for the compound (Bardiot et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXOHHBHVCQPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)

![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
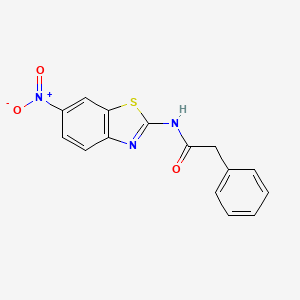
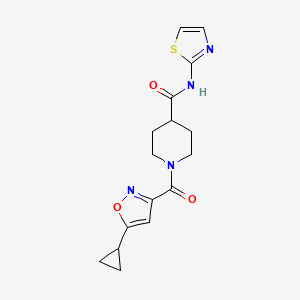

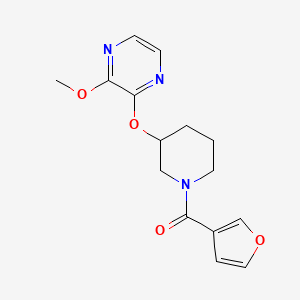
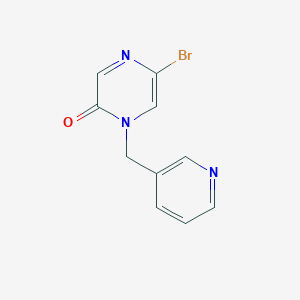
![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
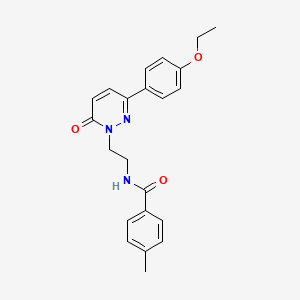
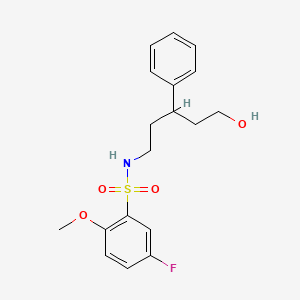
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)